molecular formula C12H13N3O2 B1474010 (1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-5-yl)methanamine CAS No. 1538533-66-2

(1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-5-yl)methanamine

Cat. No. B1474010
CAS RN: 1538533-66-2
M. Wt: 231.25 g/mol
InChI Key: BZSUDTVJIURRKQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities . The synthesis was carried out via a Pd-catalyzed C-N cross-coupling .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed . For example, the molecular formula of Benzo[1,3]dioxol-5-ylmethyl-p-tolyl-amine is C15H15NO2, with an average mass of 241.285 Da and a monoisotopic mass of 241.110275 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For example, Benzo[1,3]dioxol-5-ylmethyl-p-tolyl-amine has a molecular formula of C15H15NO2, an average mass of 241.285 Da, and a monoisotopic mass of 241.110275 Da .

Scientific Research Applications

Synthesis and Characterization of Novel Derivatives

Researchers have developed a series of novel compounds derived from benzimidazole, showcasing the versatility of benzimidazole derivatives in organic synthesis. For instance, Vishwanathan and Gurupadayya (2014) synthesized N-(1H-benzo[d]imidazol-2-yl)methyl-5-[(hetero)aryl-1,3,4-oxadiazol-2yl]methanamine derivatives, characterizing them through IR, H NMR, C NMR, and mass spectral data (Vishwanathan & Gurupadayya, 2014).

Antimicrobial Activities

Another important application is in the development of antimicrobial agents. Barot, Manna, and Ghate (2017) synthesized 1,3,4-thiadiazole, 1,2,4-triazole-5-thione, and 1,3-thiazolan-4-one derivatives of benzimidazole, which demonstrated significant antibacterial and antifungal activities (Barot, Manna, & Ghate, 2017).

Catalytic Applications and Material Science

The compound and its related structures have also been explored for catalytic applications and in material science. For example, Sankaralingam and Palaniandavar (2014) studied diiron(III) complexes of tridentate 3N ligands, including (1-methyl-1H-imidazol-2-yl)-N-(pyridin-2-ylmethyl)methanamine, as functional models for methane monooxygenases, demonstrating their effectiveness in the selective hydroxylation of alkanes (Sankaralingam & Palaniandavar, 2014).

Antiviral and Antimicrobial Metal Complexes

The synthesis of metal complexes with benzimidazole derivatives, including antiviral benzofuran-transition metal complexes, highlights the potential of these compounds in medicinal chemistry. Galal et al. (2010) synthesized complexes that showed potent HIV inhibitory activity, outperforming the standard Atevirdine in some cases (Galal et al., 2010).

Fluorescence Probes and Sensing Applications

Additionally, benzimidazole derivatives have been used to create fluorescence probes for metal ions. A study by Zheng Wen-yao (2012) synthesized a compound that, upon coordination with Zn2+, exhibited strong fluorescence, indicating its utility as a fluorescent probe (Zheng Wen-yao, 2012).

Mechanism of Action

The mechanism of action of similar compounds has been studied. For instance, some compounds showed potent growth inhibition properties with IC50 values generally below 5 μM against various human cancer cell lines . Further studies revealed that these compounds could induce apoptosis and cause both S-phase and G2/M-phase arrests in certain cell lines .

Safety and Hazards

The safety and hazards of similar compounds have been reported . For instance, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling these compounds . Use of personal protective equipment and ensuring adequate ventilation are also advised .

Future Directions

Future research could focus on the synthesis and evaluation of similar compounds for their potential applications, such as in the field of medicine . For instance, a series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines showed potent antitumor activities, suggesting that they could be developed as potential antitumor agents .

properties

IUPAC Name

[3-(1,3-benzodioxol-5-ylmethyl)imidazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c13-4-10-5-14-7-15(10)6-9-1-2-11-12(3-9)17-8-16-11/h1-3,5,7H,4,6,8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZSUDTVJIURRKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C=NC=C3CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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